

Evaluating the Isotopic Purity of Commercially Available Glyphosate- ^{13}C , ^{15}N : A Comparative Guide

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Compound of Interest

Compound Name: Glyphosate- ^{13}C , ^{15}N

Cat. No.: B1443869

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For researchers in drug development, environmental science, and agricultural studies, the isotopic purity of labeled compounds is paramount for accurate and reproducible experimental results. Glyphosate- ^{13}C , ^{15}N , a stable isotope-labeled version of the widely used herbicide, serves as a critical internal standard in mass spectrometry-based analyses. This guide provides an objective comparison of commercially available Glyphosate- ^{13}C , ^{15}N products, supported by established experimental protocols for isotopic purity verification.

Commercial Product Comparison

The isotopic purity of a labeled compound is a key performance indicator. Below is a summary of the stated isotopic purity for Glyphosate- ^{13}C , ^{15}N from prominent commercial suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed quantitative data.

Supplier	Product Name	Stated Isotopic Purity
Sigma-Aldrich	Glyphosate-2- ¹³ C, ¹⁵ N	≥98 atom % ¹⁵ N, 99 atom % ¹³ C[1][2]
Glyphosate-1,2- ¹³ C ₂ , ¹⁵ N	≥98 atom %	
Cambridge Isotope Laboratories, Inc. (CIL)	Glyphosate (¹³ C ₃ , 99%; ¹⁵ N, 98%)	99% ¹³ C; 98% ¹⁵ N[3]
Glyphosate (2- ¹³ C, 99%; ¹⁵ N, 98+%)	99% ¹³ C; 98+0% ¹⁵ N	
LGC Standards	Glyphosate 1,2- ¹³ C ₂ , ¹⁵ N	Not specified on product page, CoA required.

Experimental Protocols for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Analysis by Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for assessing isotopic enrichment. The method involves separating the labeled compound from any unlabeled counterparts and other impurities, followed by mass analysis to determine the relative abundance of the isotopically labeled species.

Methodology:

- Sample Preparation:
 - Accurately weigh and dissolve the Glyphosate-¹³C,¹⁵N standard in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration.

- Prepare a series of dilutions to establish a working concentration range suitable for the instrument's sensitivity.
- Liquid Chromatography (LC) Separation:
 - Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with a polar-endcapping, is recommended.
 - Mobile Phase: A gradient of water and acetonitrile with a small amount of an acid modifier (e.g., formic acid) is typically used.
 - Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS) Detection:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is effective for glyphosate.
 - Analysis Mode: Full scan mode is used to observe the entire mass spectrum, while Multiple Reaction Monitoring (MRM) can be used for targeted quantification of the labeled and unlabeled species.
 - Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is ideal for accurately resolving the isotopic peaks.
 - Data Acquisition: Acquire data across the expected mass-to-charge (m/z) range for both unlabeled glyphosate (m/z 168.02) and Glyphosate- ^{13}C , ^{15}N (expected m/z will vary based on the number of labeled atoms, e.g., m/z 171.03 for one ^{13}C and one ^{15}N).
- Data Analysis:
 - Integrate the peak areas for the ion corresponding to Glyphosate- ^{13}C , ^{15}N and any observed unlabeled glyphosate.
 - Calculate the isotopic purity using the following formula: $\text{Isotopic Purity (\%)} = [\text{Peak Area of Labeled Glyphosate} / (\text{Peak Area of Labeled Glyphosate} + \text{Peak Area of Unlabeled})]$

Glyphosate)] x 100

Isotopic Purity Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and assess their enrichment. Both ^{13}C and ^{15}N are NMR-active nuclei.

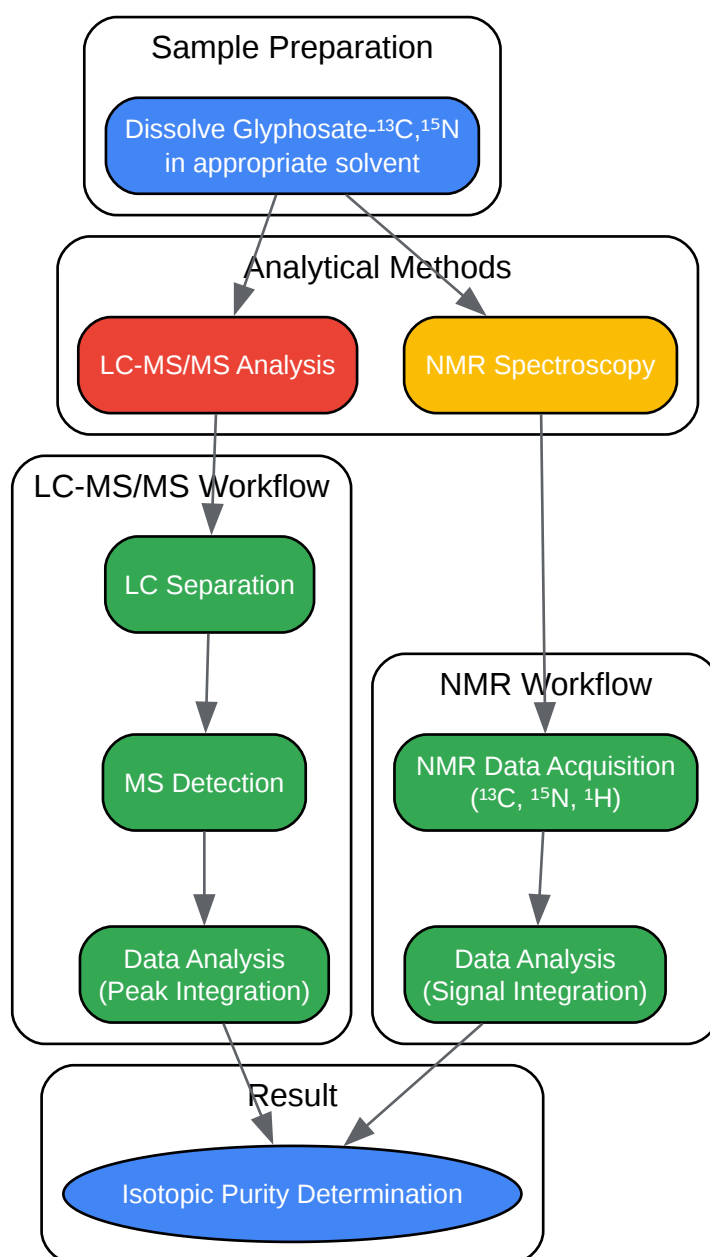
Methodology:

- Sample Preparation:
 - Dissolve a sufficient amount of the Glyphosate- ^{13}C , ^{15}N standard in a deuterated solvent (e.g., D_2O). The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable acquisition time.
- NMR Data Acquisition:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. The presence and integration of the signal corresponding to the labeled carbon will confirm its presence and enrichment.
 - ^{15}N NMR: Acquire a proton-decoupled ^{15}N spectrum. Due to the lower gyromagnetic ratio of ^{15}N , this may require a longer acquisition time.
 - ^1H NMR: A high-resolution ^1H NMR spectrum can also provide information about the isotopic labeling through the observation of coupling between protons and the ^{13}C and ^{15}N nuclei.
- Data Analysis:
 - Process the spectra (Fourier transformation, phase correction, and baseline correction).
 - Integrate the signals of interest. For ^{13}C NMR, compare the integral of the enriched carbon signal to that of a known internal standard or to the signals of any unlabeled species present.

- The isotopic enrichment can be determined by comparing the signal intensity of the labeled nucleus to that of the corresponding nucleus in a natural abundance standard.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the isotopic purity of Glyphosate- ^{13}C , ^{15}N .

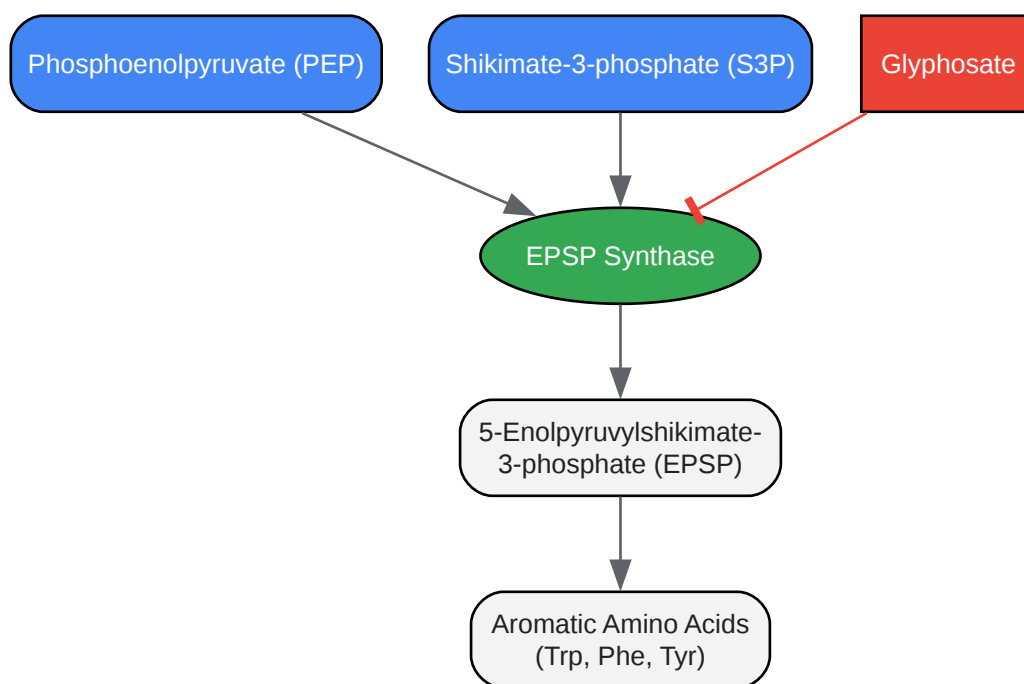


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Caption: Experimental workflow for isotopic purity evaluation.

Signaling Pathway of Glyphosate (for context)

While not directly related to isotopic purity, understanding the mechanism of action of glyphosate is relevant for its application. Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and microorganisms.



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Caption: Glyphosate's inhibition of the shikimate pathway.

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